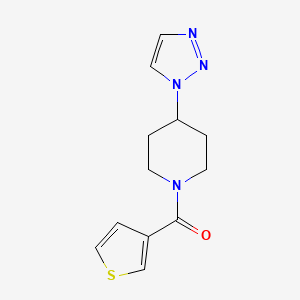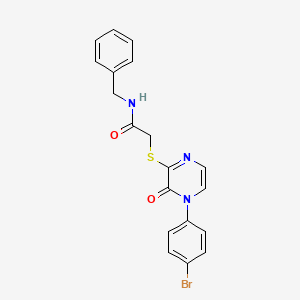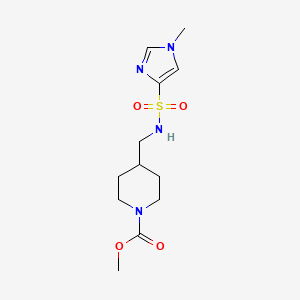![molecular formula C20H16N4O4S2 B2791523 N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 716340-57-7](/img/structure/B2791523.png)
N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and blocking the binding of glutamate, which is the natural ligand of the receptor. By blocking the AMPA receptor, this compound inhibits the influx of calcium ions into the postsynaptic neuron, which is necessary for the initiation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a process that is necessary for the formation of new memories. This compound has also been shown to reduce the severity of seizures in animal models of epilepsy, suggesting that it may have therapeutic potential for the treatment of this condition.
实验室实验的优点和局限性
One advantage of using N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide in lab experiments is its selectivity for the AMPA receptor, which allows for the specific inhibition of this receptor subtype without affecting other glutamate receptors. However, one limitation of using this compound is its short half-life, which requires frequent administration in experiments.
未来方向
There are several future directions for the study of N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide, including the development of more selective and potent AMPA receptor antagonists, the investigation of the role of AMPA receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease, and the exploration of the therapeutic potential of this compound for the treatment of epilepsy and other neurological conditions.
In conclusion, this compound is a valuable tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. Its selectivity and specificity make it a useful compound for lab experiments, and its biochemical and physiological effects suggest that it may have therapeutic potential for the treatment of neurological disorders. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
合成方法
The synthesis of N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide involves the reaction of 2-amino-3-bromomethylquinoxaline with 5-hydroxy-1,3-benzodioxole-4-carbaldehyde, followed by the reaction with thiophene-2-sulfonyl chloride. The final product is obtained by purification using column chromatography.
科学研究应用
N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide has been extensively studied in the field of neuroscience due to its ability to block the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor is involved in the regulation of synaptic plasticity, learning, and memory, making this compound a valuable tool for studying these processes.
属性
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S2/c25-30(26,18-6-3-9-29-18)24-20-19(22-14-4-1-2-5-15(14)23-20)21-11-13-7-8-16-17(10-13)28-12-27-16/h1-10H,11-12H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHIONOEQMGUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-mesityl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)




![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2791450.png)
![2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2791451.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2791455.png)
![N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2791457.png)


![1-Boc-4-[cis-2-aminocyclohexyl]piperazine](/img/structure/B2791461.png)
![3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2791462.png)